Furan-d4

Description

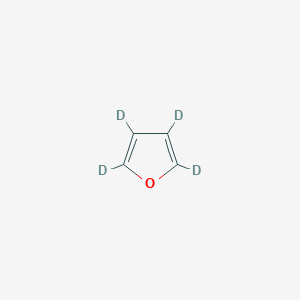

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuteriofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQBMQCUIZJEEH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369904 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-90-1 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Furan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furan-d4 (tetradeuterated furan) and the analytical methods used to determine its isotopic purity. This compound is a critical internal standard in mass spectrometry-based quantitative analysis, particularly for the detection of furan in food products and environmental samples. Its efficacy as a standard is directly dependent on its chemical and isotopic purity.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies, primarily involving the introduction of deuterium atoms onto the furan ring. The choice of method often depends on the availability of deuterated starting materials, desired isotopic enrichment, and scalability.

Base-Catalyzed Hydrogen-Deuterium Exchange

A common method for the deuteration of heterocyclic compounds is through base-catalyzed hydrogen-isotope exchange.[1] This process involves the exchange of protons on the furan ring with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O), in the presence of a base.

Experimental Protocol:

A general procedure for base-catalyzed H-D exchange involves heating furan with deuterium oxide and a base catalyst in a sealed reaction vessel.[1]

-

Reactants: Furan, Deuterium Oxide (D₂O), Base Catalyst (e.g., Potassium Carbonate).

-

Reaction Conditions: The mixture is heated to temperatures above 423 K (150 °C) in a closed system to facilitate the exchange.[1] The reaction time can vary depending on the desired level of deuteration.

-

Work-up and Purification: After the reaction, the organic layer containing this compound is separated from the aqueous layer. The product is then purified, typically by distillation, to remove any remaining starting material and byproducts.

Synthesis from Deuterated Precursors

An alternative approach is to synthesize the furan ring from deuterated starting materials. The Paal-Knorr furan synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, can be adapted for this purpose.[2][3]

Experimental Protocol (Paal-Knorr Adaptation):

This method would involve the cyclization of a deuterated 1,4-dicarbonyl compound.

-

Starting Material: A deuterated 1,4-dicarbonyl compound (e.g., succinaldehyde-d4).

-

Reaction Conditions: The deuterated dicarbonyl compound is treated with a dehydrating agent or an acid catalyst to promote cyclization.[2][3]

-

Purification: The resulting this compound is purified from the reaction mixture using standard techniques such as distillation.

Decarboxylation of 2-Furancarboxylic Acid-d4

Another potential route is the decarboxylation of a deuterated furan derivative, such as 2-furancarboxylic acid-d4. This method is analogous to a known synthesis of unlabeled furan.[4]

Experimental Protocol:

-

Starting Material: 2-Furancarboxylic acid-d4. This precursor would first need to be synthesized, for example, by H-D exchange on 2-furancarboxylic acid.

-

Reaction Conditions: The deuterated carboxylic acid is heated, often in the presence of a catalyst like copper chromite, to induce decarboxylation.[4]

-

Product Collection: The gaseous this compound product is collected and purified.

Isotopic Purity Determination

The accurate determination of isotopic purity is crucial for the use of this compound as an internal standard. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][5] Commercially available this compound typically has an isotopic purity of ≥98 atom % D.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the extent and position of deuteration.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the proton signals corresponding to the furan ring protons will be significantly diminished or absent. The presence of small residual signals allows for the quantification of the remaining non-deuterated species.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the furan ring, confirming their presence.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound will show characteristic splitting patterns for the carbon atoms coupled to deuterium. The absence of signals corresponding to protonated carbons confirms a high level of deuteration.

Experimental Protocol for qNMR (Quantitative NMR):

Quantitative NMR can be used to determine the exact isotopic purity.

-

Sample Preparation: A known amount of the this compound sample and a certified internal standard are accurately weighed and dissolved in a suitable deuterated NMR solvent.

-

Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., with a long relaxation delay).

-

Data Analysis: The integral of the residual proton signals of this compound is compared to the integral of a known signal from the internal standard. This comparison allows for the calculation of the concentration of the protonated species and thus the isotopic purity of the this compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the distribution of isotopologues (molecules differing in their isotopic composition).[7]

-

Principle: The mass-to-charge ratio (m/z) of the molecular ion of furan is 68. For this compound, the m/z is 72.[7] By analyzing the relative intensities of the ion signals at m/z 68, 69, 70, 71, and 72, the distribution of d0, d1, d2, d3, and d4 species can be determined.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of the different isotopologues and their relative abundances.[5]

Experimental Protocol for GC-MS Analysis:

-

Sample Introduction: A dilute solution of the this compound sample is injected into the gas chromatograph, which separates the this compound from any volatile impurities.

-

Ionization: The separated this compound molecules are ionized in the mass spectrometer, typically by electron ionization (EI).

-

Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Data Analysis: The relative abundances of the ions corresponding to the different isotopologues are used to calculate the isotopic purity.

Data Presentation

The following tables summarize the key information regarding the synthesis and characterization of this compound.

Table 1: Synthesis Methods for this compound

| Synthesis Method | General Principle | Starting Materials | Key Reagents |

| Base-Catalyzed H-D Exchange | Exchange of protons with deuterium from a deuterium source.[1] | Furan | D₂O, Base (e.g., K₂CO₃) |

| Paal-Knorr Synthesis | Cyclization of a 1,4-dicarbonyl compound.[2][3] | Deuterated 1,4-dicarbonyl | Acid Catalyst/Dehydrating Agent |

| Decarboxylation | Removal of CO₂ from a carboxylic acid derivative.[4] | 2-Furancarboxylic acid-d4 | Heat, Catalyst (optional) |

Table 2: Analytical Techniques for Isotopic Purity Determination

| Technique | Information Obtained | Key Parameters |

| ¹H NMR | Quantification of residual protonated species. | Chemical shift, integral of residual signals. |

| ²H NMR | Confirmation of deuterium incorporation. | Presence of deuterium signals. |

| ¹³C NMR | Confirmation of deuteration at specific carbon atoms. | C-D coupling patterns. |

| GC-MS | Distribution of isotopologues (d0-d4).[7] | m/z values (68-72), relative ion intensities.[7] |

| HRMS | Accurate mass measurement for unambiguous isotopologue identification.[5] | Exact m/z values.[5] |

Visualizations

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the determination of this compound isotopic purity.

References

- 1. Impact of Deuteration and Temperature on Furan Ring Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Furan synthesis [organic-chemistry.org]

- 5. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Deuterated Furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated furan (furan-d4), a vital isotopologue for various scientific applications, including mechanistic studies, metabolic tracing, and the development of deuterated drugs. This document details its synthesis, spectroscopic characteristics, thermodynamic properties, and reactivity, with a comparative analysis against its non-deuterated counterpart.

Synthesis of Deuterated Furan

The most common method for preparing deuterated furan is through a base-catalyzed hydrogen-deuterium exchange reaction. This process typically involves heating furan with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base at elevated temperatures.

Experimental Protocol: Base-Catalyzed H-D Exchange

Materials:

-

Furan

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Autoclave or sealed reaction vessel

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

A mixture of furan, a molar excess of deuterium oxide, and a catalytic amount of a base (e.g., potassium carbonate) is placed in a high-pressure autoclave.

-

The vessel is sealed and heated to a temperature exceeding 150 °C (423 K) for several hours to facilitate the hydrogen-deuterium exchange.

-

After cooling to room temperature, the organic layer is separated from the aqueous layer using a separatory funnel.

-

The organic layer, containing this compound, is dried over an anhydrous drying agent.

-

The deuterated furan is then purified by distillation.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Properties

The substitution of hydrogen with deuterium atoms in the furan ring leads to predictable changes in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a fully deuterated furan (this compound), the proton signals will be absent. Any residual proton signals would indicate incomplete deuteration.

¹³C NMR: The ¹³C NMR spectrum of this compound shows two signals corresponding to the α- and β-carbons. The chemical shifts are slightly affected by the presence of deuterium. The primary difference is the coupling of the carbon atoms to deuterium, which results in multiplets instead of singlets in a proton-decoupled spectrum.

| Compound | Position | ¹³C Chemical Shift (ppm) | Multiplicity |

| Furan-d₄ | C2, C5 | ~142.8 | t (¹J_CD) |

| Furan-d₄ | C3, C4 | ~109.8 | t (¹J_CD) |

| Furan | C2, C5 | 142.8 | s |

| Furan | C3, C4 | 109.8 | s |

| Note: The exact chemical shifts and coupling constants for this compound can be found in spectral databases such as SpectraBase.[2][3] |

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of furan are altered upon deuteration due to the increased mass of deuterium compared to hydrogen. The C-D stretching and bending vibrations appear at lower frequencies than the corresponding C-H vibrations.

| Vibrational Mode | Furan (cm⁻¹) | Furan-d₄ (cm⁻¹) (Predicted) |

| C-H/C-D Stretch | ~3130 - 3160 | ~2300 - 2400 |

| Ring Vibrations | ~1380 - 1580 | Similar with slight shifts |

| C-H/C-D Bending | ~870 - 1180 | Lower frequency shifts |

| Note: This table provides expected regions for C-D vibrations based on the isotopic effect. Detailed experimental spectra with peak assignments for this compound are available in spectral databases.[2] |

Mass Spectrometry

The molecular ion peak in the mass spectrum of this compound is shifted by +4 m/z units compared to furan, appearing at m/z = 72. The fragmentation pattern will also be altered, with fragments containing deuterium showing corresponding mass shifts.

| Ion | Furan (m/z) | Furan-d₄ (m/z) |

| [M]⁺ | 68 | 72 |

| [M-CO]⁺ | 40 | 44 |

| [M-CHO]⁺ | 39 | 42 |

| Note: This table shows the expected m/z values for the molecular ion and major fragments of furan and this compound. |

Thermodynamic Properties

While experimental thermodynamic data for this compound are scarce, theoretical calculations provide valuable insights. The enthalpy of formation of furan has been determined through high-level ab initio calculations.[4] It is expected that the enthalpy of formation of this compound would be very similar to that of furan.

| Property | Furan | Furan-d₄ (Estimated) |

| ΔfH°(298.15 K) (gas) | -34.8 ± 3 kJ/mol[4] | Expected to be very similar to furan |

| ΔfG°(298.15 K) (gas) | Data not readily available | Data not readily available |

Reactivity

The replacement of hydrogen with deuterium can influence the reaction rates of furan through the kinetic isotope effect (KIE).

Electrophilic Aromatic Substitution

Furan is highly reactive towards electrophiles, with a preference for substitution at the 2-position.[5] The cleavage of a C-H bond is typically not the rate-determining step in these reactions. Therefore, a significant primary kinetic isotope effect is not expected for the electrophilic substitution of this compound. However, secondary isotope effects may be observed.

Signaling Pathway for Electrophilic Substitution:

References

Spectroscopic Profile of Furan-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for furan-d4 (C₄D₄O), a deuterated analog of furan. The information presented herein is crucial for the unequivocal identification and characterization of this compound in various research and development settings, including metabolic studies and as an internal standard in analytical chemistry. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic properties, supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Due to the deuteration at all four positions, the ¹H NMR spectrum of this compound is expected to show only residual proton signals. The primary use of ¹H NMR in this context is to assess the isotopic purity of the compound. Any significant signals would indicate incomplete deuteration. For furan, the protons at the α-positions (C2 and C5) typically resonate at a different chemical shift than the protons at the β-positions (C3 and C4).

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α-D (residual H) | ~7.4 | s | - |

| β-D (residual H) | ~6.3 | s | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Due to the symmetry of the furan ring, two distinct signals are expected for the α-carbons and the β-carbons. The spectrum is typically proton-decoupled, resulting in singlet peaks for each carbon environment. The data presented here is based on a spectrum acquired in Chloroform-d (CDCl₃).[1]

| Position | Chemical Shift (δ) ppm |

| α-Carbons (C2, C5) | 142.8 |

| β-Carbons (C3, C4) | 109.9 |

Table 3: Mass Spectrometry Data for this compound (Predicted)

The mass spectrum of this compound is predicted based on the known fragmentation pattern of unlabeled furan under electron ionization (EI).[2] The molecular ion peak will be shifted by +4 m/z units due to the four deuterium atoms. The major fragments are expected to be deuterated analogs of the fragments observed for furan.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 72 | [C₄D₄O]⁺• (Molecular Ion) | High |

| 44 | [C₂D₂O]⁺• | Moderate |

| 42 | [C₃D₃]⁺ | High |

| 30 | [CDO]⁺ | Moderate |

Table 4: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum of this compound reveals characteristic vibrational modes of the molecule. The C-D stretching vibrations will appear at lower frequencies compared to the C-H stretches in unlabeled furan. The spectrum was obtained on a neat sample.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Residual C-H Stretch |

| ~2350 | C-D Stretch |

| ~1600 | C=C Stretch |

| ~1100 | C-O-C Stretch |

| ~800 | C-D Bend (out-of-plane) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution is then filtered into a 5 mm NMR tube.[4]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is acquired.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, particularly when looking for low-level residual proton signals.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated solution of this compound is typically required for ¹³C NMR, with approximately 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[5]

-

Instrumentation: A standard NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is performed.[6]

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

-

-

Data Processing:

-

The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).

-

Chemical shifts are referenced to the solvent peak or an internal standard.[7]

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for volatile compounds or a direct insertion probe.[8] The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[9] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy of a Liquid Sample:

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two IR-transparent salt plates (e.g., NaCl or KBr).[10] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded to subtract any atmospheric and instrumental interferences.

-

The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and molecular information.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Furan [webbook.nist.gov]

- 3. This compound | C4H4O | CID 2733420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

Stability and Storage of Furan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Furan-d4 (Perdeuteriofuran). Understanding these parameters is critical for ensuring the isotopic and chemical purity of the compound throughout its lifecycle in research and development, particularly in applications such as metabolic and pharmacokinetic studies, synthesis of deuterated reference standards, and mechanistic investigations.

Core Stability and Storage Recommendations

This compound is a highly volatile and extremely flammable liquid that is susceptible to degradation.[1][2] Proper storage and handling are paramount to maintain its integrity. The compound is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT), to mitigate degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and supplier specifications:

| Parameter | Recommendation | Source |

| Temperature | Keep cool. Recommended storage temperatures are typically 2-8°C or 4°C.[3] | [3] |

| Atmosphere | Store in a tightly closed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. | [1] |

| Light | Protect from sunlight.[1] | [1] |

| Ventilation | Store in a well-ventilated place.[1][3] | [1][3] |

| Ignition Sources | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1] | [1] |

Long-Term Stability

While specific quantitative stability data over extended periods is not extensively published, it is recommended to re-analyze the chemical purity of this compound after three years of storage to ensure it remains within the required specifications for experimental use.[4] The presence of a stabilizer, such as 0.025 wt. % BHT, is a common measure to enhance stability.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for stress testing the stability of a furan compound like this compound. These methods are designed to intentionally degrade the sample to identify potential degradation products and pathways.

Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

Stress Testing Methodologies

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analyze the sample by a suitable analytical method (e.g., GC-MS or LC-MS) to assess for degradation.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate the mixture at room temperature for a defined period (e.g., 1 hour). Note: Basic conditions may induce rapid degradation.

-

Analyze the sample promptly.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

-

Analyze the sample to identify oxidative degradation products.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Protect the sample from light during incubation.

-

Analyze the sample for thermally induced degradation.

-

-

Photodegradation:

-

Expose an aliquot of the stock solution to a UV light source for a defined period.

-

A control sample should be kept in the dark at the same temperature.

-

Analyze both the exposed and control samples to assess for photodegradation.

-

The following diagram illustrates a general workflow for conducting a stability assessment of this compound.

Caption: Workflow for assessing the stability of this compound.

Impact of Deuteration on Furan Ring Dynamics

It is noteworthy that deuteration can influence the dynamics of the furan ring. Molecular dynamic simulations have suggested that deuteration can alter the conformational behavior of the furan ring, although the degree of aromaticity remains similar to the non-deuterated analogue.[6][7] While these computational studies provide valuable insights, they do not directly quantify the impact of deuteration on the chemical stability under various storage conditions. However, it is a factor to consider in the context of subtle structural and energetic differences between isotopologues.

References

- 1. chemos.de [chemos.de]

- 2. 6142-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of Deuteration and Temperature on Furan Ring Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Sources and Availability of Furan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Furan-d4 (Tetradeuterofuran), a critical deuterated building block and internal standard in various scientific disciplines. The guide details its primary suppliers, typical specifications, and common applications, with a focus on its use in analytical chemistry and synthetic applications.

Commercial Availability of this compound

This compound is readily available from several major chemical suppliers that specialize in stable isotope-labeled compounds. The primary manufacturers and distributors are listed below, with key product specifications to aid in procurement decisions. It is predominantly used in research and development settings, and its availability in bulk quantities may require custom synthesis inquiries.

Table 1: Commercial Sources of this compound

| Supplier | Catalog Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 338753 | ≥98% | ≥99% (CP) | 1 g, 5 g | Contains 0.025 wt. % BHT as stabilizer.[1] |

| CDN Isotopes | D-0184 | ≥98% | Not specified | 1 g, 5 g | Marketed through distributors like LGC Standards. |

| EvitaChem | EVT-329283 | ≥98% | Not specified | Inquire for pack sizes | Inquiries are required for pricing and availability. |

| LGC Standards | CDN-D-0184-1G, CDN-D-0184-5G | Not specified | Not specified | 1 g, 5 g | Distributes products from CDN Isotopes. |

| Toronto Research Chemicals (TRC) | F863652 | Not specified | Not specified | Inquire for pack sizes | Available through distributors like Fisher Scientific. |

Note: Pricing is subject to change and may not be publicly listed. It is recommended to contact the suppliers directly for current pricing and availability.

Applications and Experimental Protocols

This compound is a versatile molecule with applications spanning analytical chemistry, mechanistic studies, and the synthesis of deuterated fine chemicals and pharmaceuticals.

Internal Standard for Furan Quantification in Food and Beverages

A primary application of this compound is as an internal standard for the quantification of furan in food products by isotope dilution mass spectrometry. Furan is a potential carcinogen that can form in thermally processed foods. The use of this compound allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. A common method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is a synthesis of methodologies described in the scientific literature.

1. Materials and Reagents:

-

This compound (CAS: 6142-90-1)

-

Furan (native standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (NaCl)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

2. Preparation of Standards:

-

This compound Stock Solution (e.g., 2.5 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol in a sealed vial.

-

This compound Working Solution (e.g., 30 µg/mL): Dilute the stock solution with deionized water in a sealed headspace vial. Prepare fresh daily.

-

Furan Stock Solution (e.g., 2.5 mg/mL): Prepare in the same manner as the this compound stock solution.

-

Furan Working Standard Solutions: Prepare a series of calibration standards by diluting the furan stock solution with deionized water in headspace vials.

3. Sample Preparation:

-

Accurately weigh approximately 5.0 g of the solid food sample (e.g., ground coffee) into a 20 mL headspace vial.

-

Add 5 mL of deionized water or a saturated NaCl solution to the vial. The salt solution helps to increase the volatility of furan.

-

Spike the sample with a known amount of the this compound working solution.

-

Immediately seal the vial and vortex to ensure thorough mixing.

4. HS-SPME-GC-MS Analysis:

-

Headspace Incubation: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow furan and this compound to equilibrate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis:

-

Injector: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC Column: Use a suitable column, such as a PLOT or HP-5MS column.

-

Oven Temperature Program: A typical program might be: hold at 35°C for 5 minutes, then ramp to 200°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 68 for furan and m/z 72 for this compound.

-

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of furan (m/z 68) to the peak area of this compound (m/z 72) against the concentration of the furan standards.

-

Calculate the concentration of furan in the unknown samples using the response ratio from the sample and the calibration curve.

References

Furan-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Furan-d4 (Perdeuterofuran), a deuterated analog of furan. This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 6142-90-1 | [2][3] |

| Molecular Formula | C₄D₄O | [3] |

| Molecular Weight | 72.10 g/mol | [3][4] |

| Boiling Point | 32 °C at 758 mmHg | [5] |

| Density | 0.991 g/mL at 25 °C | [5] |

| Flash Point | -36 °C | [2] |

| Storage Temperature | 2-8°C | [6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 1 | H224: Extremely flammable liquid and vapour.[2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[2][4] |

| Carcinogenicity | 1B | H350: May cause cancer.[2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2][4] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects.[2] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[2] Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[7]

-

Respiratory Protection: If ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[7]

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking.

-

Use only non-sparking tools and explosion-proof equipment.[2]

-

Take precautionary measures against static discharge.[2]

-

Avoid contact with skin and eyes.[8]

-

Avoid inhalation of vapor or mist.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Protect from sunlight.[2]

-

Store at a recommended temperature of 2-8°C.[6]

-

Store away from incompatible materials such as oxidizing agents.

-

Label the storage area with "Carcinogen" and "Peroxide Former" warning signs.[7]

-

Experimental Protocols

General Synthesis of Furan Derivatives

A representative experimental protocol for the Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The reaction can be carried out using an acid catalyst like p-toluenesulfonic acid in a suitable solvent, sometimes with microwave irradiation to drive the reaction.

Caption: General workflow for Paal-Knorr furan synthesis.

Use of this compound as an Internal Standard in GC/MS Analysis

This compound is commonly used as an internal standard for the quantification of furan in various matrices, such as food and beverages, by gas chromatography-mass spectrometry (GC/MS).[3][9] The following is a generalized protocol based on the FDA method.[2]

1. Preparation of Stock and Working Solutions:

-

This compound Stock Solution (ca. 2.5 mg/mL):

-

Place a known volume of methanol (e.g., 20.0 mL) in a headspace vial and seal it.

-

Weigh the sealed vial.

-

Using a chilled syringe, transfer a known volume of this compound into the vial.

-

Reweigh the vial to determine the exact weight of this compound added.

-

Calculate the concentration. Store at 4°C.

-

-

This compound Working Solution (e.g., ca. 30 µg/mL):

-

Transfer a calculated volume of the stock solution into a sealed headspace vial containing a known volume of water.

-

Vortex to mix. Prepare this solution daily.

-

2. Sample Preparation:

-

Weigh a known amount of the sample (e.g., 5 g of solid or 10 g of liquid) into a headspace vial.

-

For solid samples, add a known volume of water or saturated NaCl solution.

-

Fortify the sample with a known amount of the this compound working internal standard solution.

-

Seal the vial immediately.

3. GC/MS Analysis:

-

Place the prepared vials in the headspace autosampler.

-

The headspace gas is injected into the GC/MS system.

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, monitoring m/z 72 for this compound and m/z 68 for furan.[3][7]

4. Quantification:

-

Quantification is typically based on a standard additions curve, where the response ratio of furan to this compound is plotted against the concentration of added furan standards.[3]

Caption: Experimental workflow for using this compound as an internal standard.

Toxicology and Metabolism

The toxicology of this compound is expected to be similar to that of furan. Furan is a known hepatotoxicant and carcinogen in rodents.[10] Its toxicity is dependent on metabolic activation by cytochrome P450 enzymes, primarily CYP2E1.[10]

The metabolic pathway of furan involves the oxidation of the furan ring to a reactive intermediate, cis-2-butene-1,4-dial (BDA).[10] BDA is an electrophilic species that can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cellular damage and toxicity.[2] BDA can be detoxified by conjugation with glutathione (GSH).

Caption: Metabolic activation of this compound leading to toxicity.

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate personnel to a safe area.[8]

-

Remove all sources of ignition.[8]

-

Ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment.[8]

-

Contain the spillage with non-combustible absorbent material (e.g., sand, earth).[8]

-

Collect the absorbed material in a suitable container for disposal.[8]

-

Prevent the spill from entering drains or waterways.[8]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Waste must be disposed of in accordance with local, state, and federal regulations.[8]

-

Do not mix with other waste.[8]

-

Handle uncleaned containers as you would the product itself.[8]

Conclusion

This compound is a valuable tool in analytical chemistry and drug development research. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety and handling information for this compound. All personnel working with this compound must be thoroughly trained on its hazards and the necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

References

- 1. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 2. Determination of Furan in Foods | FDA [fda.gov]

- 3. gcms.cz [gcms.cz]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ttb.gov [ttb.gov]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Furan-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Furan-d4, a deuterated analog of furan. This document outlines its chemical properties, applications, and the biological context of its parent compound, furan, to support its use in research and development.

Core Chemical and Physical Data

This compound, a stable isotope-labeled version of furan, is a critical tool in analytical and metabolic studies. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6142-90-1 | [1][2][3][4] |

| Molecular Formula | C₄D₄O | [1][2] |

| Molecular Weight | 72.10 g/mol | [3][4] |

| Synonyms | Tetradeuteriofuran | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Physical State | Colorless to light yellow liquid | [6] |

| Boiling Point | 32 °C at 758 mmHg | [5] |

| Density | 0.991 g/mL at 25 °C | [5] |

Applications in Research

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of furan in various matrices by gas chromatography-mass spectrometry (GC-MS).[7][8] Its identical chemical behavior to furan, but distinct mass, allows for accurate and precise measurements, correcting for variations in sample preparation and instrument response.[8]

Experimental Protocols

Quantification of Furan in Food Samples using this compound Internal Standard

This protocol is adapted from established methods for the determination of furan in foodstuffs.[7][8]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Furan (Analytical Standard)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Headspace vials (20 mL) with PTFE-faced septa

-

Gas-tight syringe

2. Preparation of Standard Solutions:

-

This compound Stock Solution (e.g., 2.5 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a precise volume of methanol in a volumetric flask.

-

Furan Stock Solution (e.g., 2.5 mg/mL): Prepare in the same manner as the this compound stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with water in sealed headspace vials to create a calibration curve. The concentration range should bracket the expected furan concentration in the samples.

3. Sample Preparation:

-

Liquid Samples (e.g., beverages): Accurately weigh a known amount of the liquid sample (e.g., 5 g) directly into a headspace vial.

-

Solid/Semi-solid Samples (e.g., coffee, peanut butter): Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a headspace vial. Add a specific volume of water (e.g., 5 mL) to the vial.

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample and standard vial.

-

Seal the vials immediately.

4. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

-

Column: A suitable PLOT column (e.g., 30 m x 0.25 mm x 1.4 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Headspace Parameters:

-

Oven Temperature: 60-80 °C

-

Equilibration Time: 30 min

-

-

GC Oven Program:

-

Initial temperature: 40 °C, hold for 2 min

-

Ramp: 10 °C/min to 200 °C, hold for 5 min

-

-

Mass Spectrometer Parameters:

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of furan (m/z 68) to the peak area of this compound (m/z 72) against the concentration of the furan standards.

-

Determine the concentration of furan in the samples by using the response ratio from the sample chromatogram and the calibration curve.

Synthesis of this compound

A general method for the deuteration of furan involves a base-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O) at elevated temperatures.[9]

1. Materials:

-

Furan

-

Deuterium oxide (D₂O)

-

Base catalyst (e.g., potassium carbonate)

-

High-pressure reaction vessel

2. Procedure:

-

Place furan, a molar excess of deuterium oxide, and a catalytic amount of the base into a high-pressure reaction vessel.

-

Seal the vessel and heat it to a temperature above 150 °C for several hours.

-

After cooling, the deuterated furan can be separated from the aqueous layer.

-

The product should be purified, for example, by distillation.

-

The degree of deuteration can be determined by ¹H NMR and mass spectrometry.

Biological Context: Metabolism and Toxicity of Furan

Understanding the biological fate of furan is crucial for interpreting data from studies using this compound. Furan is a known hepatotoxicant and carcinogen in rodents.[10][11] Its toxicity is mediated by its metabolic activation.

Metabolic Activation Pathway

The primary pathway for furan metabolism involves its oxidation by cytochrome P450 enzymes, predominantly CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[12][13][14] BDA is considered the ultimate toxic metabolite and can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular damage.[13]

References

- 1. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Impact of Deuteration and Temperature on Furan Ring Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Furan-mediated uncoupling of hepatic oxidative phosphorylation in Fischer-344 rats: an early event in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Furfural induces reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Understanding Isotope Effects in Furan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical implications of isotope effects in 2,3,4,5-tetradeuteriofuran (furan-d4). By replacing hydrogen with its heavier isotope, deuterium, the physicochemical properties of the furan ring are subtly altered, leading to predictable yet profound changes in its reactivity and spectroscopic signatures. Understanding these isotope effects is crucial for elucidating reaction mechanisms, interpreting analytical data, and strategically designing deuterated compounds in drug development to enhance pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for furan synthesis, adapted for the introduction of deuterium. A plausible and common approach is the decarboxylation of a deuterated furoic acid precursor.

Experimental Protocol: Synthesis of this compound via Decarboxylation

This protocol outlines a general procedure for the synthesis of this compound, based on the decarboxylation of 2-furoic acid. The key adaptation is the use of a deuterated starting material or the introduction of deuterium during the synthesis of the furoic acid precursor.

Materials:

-

Deuterated 2-furoic acid (2-furoic acid-d4)

-

Copper powder or a copper-based catalyst

-

High-boiling point solvent (e.g., quinoline)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard distillation apparatus

-

Ice bath

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a distillation head and a condenser, combine deuterated 2-furoic acid and a catalytic amount of copper powder in a high-boiling point solvent like quinoline.

-

The apparatus should be set up for distillation, with a collection flask cooled in an ice bath to trap the volatile this compound product.

-

Heat the reaction mixture under an inert atmosphere. The temperature should be carefully controlled to initiate and sustain the decarboxylation reaction, which typically occurs at elevated temperatures.

-

This compound will be produced as a vapor, which is then distilled and collected in the cooled flask.

-

The collected this compound is then dried over a suitable drying agent, such as anhydrous magnesium sulfate, to remove any residual water.

-

The final product can be further purified by redistillation to achieve high purity.

Logical Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound via decarboxylation.

Spectroscopic Properties of this compound

The substitution of hydrogen with deuterium leads to noticeable changes in the vibrational and nuclear magnetic resonance spectra of furan.

Vibrational Spectroscopy (IR and Raman)

The heavier mass of deuterium compared to protium results in a decrease in the vibrational frequencies of the C-D bonds relative to the C-H bonds. This is a direct consequence of the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Experimental Protocol: Recording Vibrational Spectra

Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the liquid this compound is placed in a glass capillary tube or an NMR tube.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., a 532 nm or 785 nm laser) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a detector. The resulting spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Comparative Vibrational Frequencies of Furan and this compound (Theoretical)

| Vibrational Mode Description | Furan (Calculated, cm⁻¹) | This compound (Expected Shift) |

| C-H Symmetric Stretch | 3241, 3217 | Lower frequency |

| C-H Asymmetric Stretch | 3233, 3207 | Lower frequency |

| Ring C=C Stretch | ~1500-1600 | Minor shift |

| Ring C-C Stretch | 1414 - 1033 | Minor shift |

| C-H In-plane Bend | 1298, 1008 | Lower frequency |

| C-H Out-of-plane Bend | 908, 869, 752, 711 | Lower frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the spectrum of this compound will be significantly simplified due to the absence of protons. Any residual signals would indicate incomplete deuteration. In ¹³C NMR, the signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and there will be a slight upfield shift (isotope shift) compared to the corresponding carbons in furan.

Comparative ¹H and ¹³C NMR Data for Furan and this compound

| Nucleus | Parameter | Furan | This compound |

| ¹H | δ (ppm) for H2/H5 | ~7.4 | N/A |

| δ (ppm) for H3/H4 | ~6.4 | N/A | |

| ³J(H2,H3) (Hz) | ~1.8 | N/A | |

| ⁴J(H2,H4) (Hz) | ~0.8 | N/A | |

| ⁴J(H2,H5) (Hz) | ~1.5 | N/A | |

| ³J(H3,H4) (Hz) | ~3.4 | N/A | |

| ¹³C | δ (ppm) for C2/C5 | ~142.8 | Shifted slightly upfield, multiplet |

| δ (ppm) for C3/C4 | ~109.8 | Shifted slightly upfield, multiplet |

Note: The chemical shifts for furan can vary slightly depending on the solvent. The multiplicity in the ¹³C NMR of this compound will be a triplet for the C-D bond, following the 2nI+1 rule where n=1 and I=1 for deuterium.

Kinetic Isotope Effects (KIE) in this compound

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For this compound, the KIE is typically observed in reactions where a C-H bond is broken in the rate-determining step. Since the C-D bond has a lower zero-point energy and is stronger than the C-H bond, reactions that involve the cleavage of a C-D bond are generally slower, leading to a primary KIE (kH/kD) greater than 1.

Example Application: Diels-Alder Reaction

The Diels-Alder reaction of furan with a dienophile, such as maleic anhydride, is a well-studied cycloaddition. While the C-H bonds are not directly broken in the concerted mechanism, secondary isotope effects can be observed. These are smaller than primary KIEs and arise from changes in the vibrational environment of the C-H/C-D bonds between the ground state and the transition state.

Experimental Protocol: Determination of KIE in a Diels-Alder Reaction

This protocol describes a competitive experiment to determine the secondary kinetic isotope effect in the Diels-Alder reaction of furan and this compound with maleic anhydride.

Materials:

-

Furan

-

This compound

-

Maleic anhydride

-

Anhydrous solvent (e.g., diethyl ether or acetonitrile)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a reaction vessel, a precisely known equimolar mixture of furan and this compound is prepared. A known amount of an internal standard is added.

-

Reaction Initiation: A solution of maleic anhydride in the chosen solvent is added to the furan/furan-d4 mixture at a controlled temperature. The reaction is allowed to proceed for a specific time, ensuring it does not go to completion.

-

Quenching: The reaction is quenched by rapid cooling or by the addition of a reagent that reacts with any remaining maleic anhydride.

-

Analysis: The relative amounts of unreacted furan and this compound are determined by GC-MS. The mass spectrometer allows for the selective detection and quantification of the two isotopologues based on their different molecular weights.

-

Calculation of KIE: The KIE is calculated from the ratio of the unreacted starting materials at a given time point, using the initial ratio as a reference.

Logical Workflow for KIE Determination:

References

The Use of Furan-d4 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled furan (Furan-d4) as a tracer in preliminary metabolic and toxicological studies. By substituting hydrogen atoms with deuterium, this compound allows for the precise tracking of furan's metabolic fate in vivo and in vitro, distinguishing it from endogenous or environmental furan. This approach is critical for understanding the mechanisms of furan-induced toxicity, identifying specific biomarkers of exposure, and quantitatively assessing metabolic pathways.

Introduction to Furan Metabolism and the Role of Isotopic Tracers

Furan, a food contaminant formed during heat treatment, is a potent hepatotoxin and carcinogen in rodents, classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.[1][2][3] The toxicity of furan is not caused by the compound itself but by its bioactivation in the liver.[1][2][4]

The primary metabolic pathway involves the oxidation of furan by cytochrome P450 2E1 (CYP2E1) to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[1][2][5][6] This reactive intermediate, BDA, is considered the ultimate toxic metabolite, capable of forming covalent adducts with cellular nucleophiles such as glutathione (GSH), amino acids (like lysine and cysteine), and proteins.[1][4][5][6][7][8] These interactions can disrupt cellular homeostasis, leading to cytotoxicity and, ultimately, carcinogenicity.[6][7]

Stable isotope tracers, such as this compound or ¹³C-labeled furan, are invaluable tools in metabolic research.[9] They allow researchers to distinguish between the administered tracer and any background levels of the compound (tracee) that may be present endogenously or from other sources like diet.[7][10][11] This is particularly important for furan, as some of its metabolites have been detected in the urine of untreated animals, complicating exposure assessment.[7][10][11] By using an isotopic tracer, the metabolic products of the administered dose can be unequivocally identified and quantified, typically using mass spectrometry.[10][12][13]

Key Metabolic Pathway of Furan

The metabolic activation of furan and its subsequent detoxification or adduction pathways are crucial for understanding its toxicity. The following diagram illustrates the key steps in this process.

Experimental Protocols for In Vivo Tracer Studies

This section outlines a detailed methodology for conducting preliminary in vivo studies using this compound as a tracer, based on protocols established for isotopically labeled furan in rodent models.[10][11]

Animal Model and Husbandry

-

Species: Fischer 344 (F344) rats are a commonly used model for furan toxicity studies.[10]

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimated before the study.

-

Diet: Provide a standard diet and water ad libitum. It is crucial to analyze the feed for any background furan contamination to ensure it does not interfere with the study's results.[10][11]

This compound Tracer Administration

-

Preparation: this compound should be of high isotopic purity (e.g., ≥98 atom % D).[14][15] For oral administration, it is typically dissolved in a suitable vehicle like corn oil.

-

Dosing: A single oral gavage is a common administration route.[10][11] Doses can range from levels relevant to human exposure (e.g., 0.1 µg/kg body weight) to higher doses known to cause toxicity in rodents (e.g., 1000 µg/kg body weight) to establish a dose-response relationship.[10][11]

-

Groups: Include a vehicle control group and multiple dose groups to assess the correlation between the external dose and metabolite excretion.

Sample Collection and Preparation

-

Urine Collection: Animals are placed in metabolic cages for urine collection over a specified period (e.g., 24 hours) post-administration.[10]

-

Sample Handling: Urine samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of metabolites.

-

Preparation for Analysis: Prior to analysis, urine samples are typically thawed, centrifuged to remove precipitates, and an aliquot is mixed with internal standards for quantification.

Analytical Methodology: LC-MS/MS

-

Technique: Stable isotope dilution electrospray ionization liquid chromatography-tandem mass spectrometry (ESI-LC-MS/MS) is the gold standard for quantifying the deuterated metabolites.[7][10][13]

-

Principle: This method uses the known concentration of a stable isotope-labeled internal standard to accurately quantify the analyte of interest. The mass difference between the this compound derived metabolites and their unlabeled counterparts allows for specific detection.

-

Quantification: A multi-point calibration curve is used to determine the concentration of each metabolite in the urine samples.[10]

The following diagram outlines the general workflow for an in vivo study using this compound.

Quantitative Data Presentation

Studies using isotopically labeled furan have demonstrated a clear, linear correlation between the administered dose and the urinary excretion of specific metabolites.[10][11][14] This relationship is fundamental for developing biomarkers of exposure. The metabolite GSH-BDA, in particular, has been identified as a highly specific biomarker because it lacks the background levels seen with some other furan metabolites.[7][10][11]

The following tables summarize the expected quantitative outcomes from a preliminary study using this compound.

Table 1: Physicochemical Properties of this compound Tracer

| Property | Value | Reference |

|---|---|---|

| Isotopic Purity | ≥98 atom % D | [14][15] |

| Chemical Purity | ≥99% (CP) | [14] |

| Density | ~0.991 g/mL at 25 °C | [14] |

| Storage Temperature | 2-8°C | [14] |

| Stabilizer | Contains 0.025 wt. % BHT |[14][15] |

Table 2: Representative Dose-Response Data for Urinary Metabolite Excretion (Note: These are illustrative values based on reported linear correlations. Actual values will vary based on experimental conditions.)

| Administered this compound Dose (µg/kg bw) | Urinary GSH-BDA-d4 (ng/24h) | Urinary NAcLys-BDA-d4 (ng/24h) |

| 0 (Control) | Not Detected | Not Detected |

| 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3 |

| 1.0 | 5.2 ± 0.9 | 11.5 ± 2.1 |

| 10 | 51.5 ± 8.7 | 118.2 ± 15.5 |

| 100 | 520.1 ± 45.3 | 1205.7 ± 98.9 |

| 1000 | 5150.6 ± 398.2 | 11980.1 ± 850.4 |

Conclusion and Future Directions

The use of this compound as a tracer provides a robust and specific method for investigating the metabolism and toxicity of furan. Preliminary studies leveraging this approach can accurately quantify the relationship between external exposure and the formation of toxic metabolites, leading to the validation of sensitive biomarkers like GSH-BDA.[7][10][11] For drug development professionals, understanding these pathways is critical for assessing potential drug-induced liver injury if a candidate molecule contains a furan moiety. Future research should focus on applying these methodologies to human studies to bridge the gap between animal data and human risk assessment, ultimately providing a more accurate estimation of furan exposure and its potential health consequences.[7][10]

References

- 1. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan | Semantic Scholar [semanticscholar.org]

- 8. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. | Semantic Scholar [semanticscholar.org]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biomarker-based approach to human exposure assessment of furan in food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Furan-d4 as an Internal Standard in GC/MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated furan (Furan-d4) as an internal standard in the quantitative analysis of furan by Gas Chromatography-Mass Spectrometry (GC/MS). Furan is a volatile organic compound that can form in heat-treated foods and is classified as a possible human carcinogen, making its accurate quantification crucial for food safety and risk assessment.

Principle of Analysis

The analytical method is based on headspace sampling followed by GC/MS to determine the presence of furan. This compound is an ideal internal standard because it is chemically almost identical to furan but has a different mass due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (furan) and the internal standard (this compound). The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. Quantification is typically achieved using a standard additions curve, where the ratio of the response of furan to this compound is plotted against the concentration of added furan.[1][2]

Experimental Protocols

Preparation of Standard Solutions

2.1.1 this compound Stock Internal Standard (IS) Solution (ca. 2.50 mg/mL):

-

Place 20.0 mL of methanol in a headspace vial and seal it.

-

Weigh the sealed vial to the nearest 0.1 mg (W1).

-

Using a chilled 50 µL syringe, transfer 50 µL of this compound through the septum of the vial containing the methanol.

-

Shake vigorously or vortex to mix.

-

Reweigh the sealed vial and record the weight to the nearest 0.1 mg (W2).

-

Calculate the weight of this compound transferred (W3 = W2 - W1).

-

The stock standard concentration is W3 divided by the total volume (20.05 mL).[1]

2.1.2 Furan Stock Standard Solution (ca. 2.50 mg/mL):

-

Follow the same procedure as for the this compound stock solution, using furan instead.

2.1.3 Working Standard Solutions:

-

This compound Working IS (ca. 30.9 µg/mL): Transfer 250 µL of the ca. 2.50 mg/mL this compound stock standard to a sealed headspace vial containing 20.0 mL of water and shake vigorously. Prepare this solution daily. The concentration may need to be adjusted depending on the expected furan levels in the samples.[1]

-

Furan Working Standard (ca. 5 µg/mL): Transfer 40 µL of the ca. 2.50 mg/mL furan stock standard into a sealed headspace vial containing 20.0 mL of water.[1]

Sample Preparation

The sample preparation method varies depending on the food matrix.[3]

2.2.1 Liquid Samples (e.g., coffee, juice, beer):

-

Weigh 5-10 g of the liquid sample into a 20 mL headspace vial.[3]

-

Fortify the vial with the this compound internal standard.[3]

-

Immediately seal the vial.[3]

2.2.2 Semi-Solid and Solid Samples (e.g., baby food, peanut butter):

-

Homogenize the sample if necessary.

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[3]

-

Add 5-9 mL of a saturated NaCl solution. For some matrices like peanut butter, using a saturated NaCl solution can prevent fermentation that might produce interfering compounds.[1][3]

-

Fortify the vial with the this compound internal standard.

-

Immediately seal the vial.

2.2.3 Low-Moisture Solid Foods (e.g., crackers, cereals):

-

Method modifications, such as the addition of a specific volume of water, may be required for these food types.[1]

Headspace GC/MS Analysis

The following are typical instrument parameters. Optimization may be required for different instruments and sample types.

Table 1: GC/MS Instrumental Parameters

| Parameter | Setting | Reference |

| Headspace Sampler | ||

| Oven Temperature | 60°C | [1] |

| Needle Temperature | 100°C | [1] |

| Transfer Line Temperature | 130°C | [1] |

| Injection Time | 0.2 minutes | [1] |

| Gas Chromatograph (GC) | ||

| Inlet Temperature | 200°C | [1] |

| Column | HP PLOT-Q (15 m, 0.32 mm I.D., 20 µm film thickness) or equivalent | [4] |

| Carrier Gas | Helium at a constant flow of 1.7 mL/min | [1] |

| Oven Program | 50°C, ramp at 10°C/min to 225°C and hold for 12.5 min | [1] |

| Split Ratio | 2:1 | [1] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Impact (EI) | [4] |

| Source Temperature | 230°C | [1] |

| Quadrupole Temperature | 150°C | [1] |

| Transfer Line Temperature | 225°C | [1] |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan | [1][4] |

| Monitored Ions (SIM) | m/z 68 (Furan quantification), m/z 39 (Furan qualification), m/z 72 (this compound quantification), m/z 42 (this compound qualification) | [2][4] |

Data Presentation and Quantitative Analysis

Quantification is based on the method of standard additions. A series of sample aliquots are fortified with a constant amount of the this compound internal standard and varying amounts of a furan standard. A calibration curve is constructed by plotting the ratio of the peak area of furan (m/z 68) to the peak area of this compound (m/z 72) against the concentration of the added furan standard. The concentration of furan in the original sample is determined by extrapolating the linear regression line to the x-intercept.[1][2]

Table 2: Typical Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [2] |

| Limit of Detection (LOD) | 0.001 - 1.071 ng/g | [5] |

| Limit of Quantitation (LOQ) | 0.003 - 3.571 ng/g | [5] |

| Recovery | 95 - 101% (in coffee matrix) | [6] |

| Precision (RSD %) | Varies by concentration | [7] |

Visualizations

Caption: Workflow for Furan Analysis using this compound as an Internal Standard.

Caption: Logical Flow of the Standard Addition Method for Quantification.

References

Application Note: Quantification of Furan in Food Matrices using Furan-d4 Isotope Dilution Method

Introduction